
4-anilino-2-(phenylthio)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-anilino-2-(phenylthio)nicotinonitrile, also known as APN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. APN is a nicotinonitrile derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been studied extensively.
Mecanismo De Acción
The mechanism of action of 4-anilino-2-(phenylthio)nicotinonitrile is not fully understood, but it has been suggested that 4-anilino-2-(phenylthio)nicotinonitrile inhibits the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. 4-anilino-2-(phenylthio)nicotinonitrile has also been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes.
Biochemical and Physiological Effects:
4-anilino-2-(phenylthio)nicotinonitrile has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 4-anilino-2-(phenylthio)nicotinonitrile has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 4-anilino-2-(phenylthio)nicotinonitrile has been shown to exhibit anti-viral activity by inhibiting the replication of certain viruses, such as human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-anilino-2-(phenylthio)nicotinonitrile has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, 4-anilino-2-(phenylthio)nicotinonitrile also has some limitations, such as its low water solubility and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 4-anilino-2-(phenylthio)nicotinonitrile, including the development of more efficient and cost-effective synthesis methods, the identification of its molecular targets and signaling pathways, and the evaluation of its potential applications in the treatment of various diseases, such as cancer, inflammation, and viral infections. In addition, the development of 4-anilino-2-(phenylthio)nicotinonitrile derivatives with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of new drug candidates with therapeutic potential.
Métodos De Síntesis
4-anilino-2-(phenylthio)nicotinonitrile can be synthesized using different methods, including the reaction of 4-chloro-2-(phenylthio)nicotinonitrile with aniline in the presence of a base, or the reaction of 2-chloro-4-(phenylthio)nicotinonitrile with aniline in the presence of a palladium catalyst. The yield and purity of the synthesized 4-anilino-2-(phenylthio)nicotinonitrile depend on the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
4-anilino-2-(phenylthio)nicotinonitrile has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 4-anilino-2-(phenylthio)nicotinonitrile has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities.
Propiedades
IUPAC Name |
4-anilino-2-phenylsulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3S/c19-13-16-17(21-14-7-3-1-4-8-14)11-12-20-18(16)22-15-9-5-2-6-10-15/h1-12H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUCUDLJDBYNGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=NC=C2)SC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5832350.png)
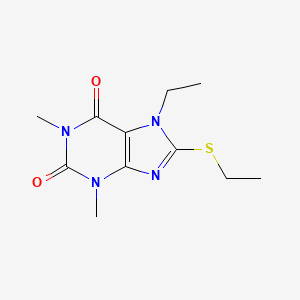
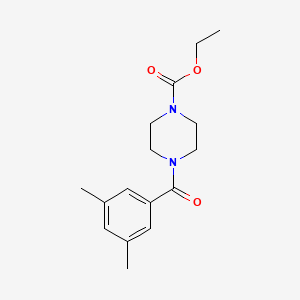
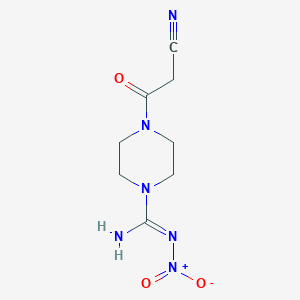
![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5832383.png)

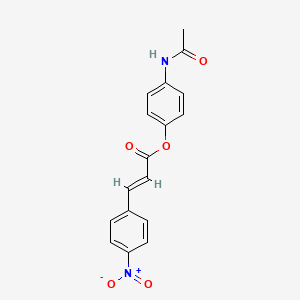
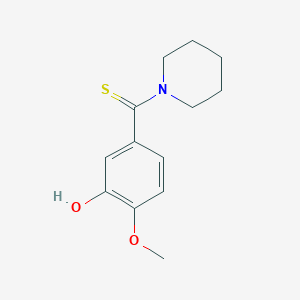
![ethyl 4-{[3-(2-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5832413.png)
![1-acetyl-3-cyclohexyl-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5832418.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B5832438.png)
![3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5832443.png)
![N-[(cyclopropylamino)carbonothioyl]nicotinamide](/img/structure/B5832459.png)